1,4-Dioxa-2,7-diazaspiro[4.4]nonane
CAS No.: 100454-81-7
Cat. No.: VC0025689
Molecular Formula: C5H10N2O2
Molecular Weight: 130.147
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100454-81-7 |
|---|---|
| Molecular Formula | C5H10N2O2 |
| Molecular Weight | 130.147 |
| IUPAC Name | 1,4-dioxa-2,7-diazaspiro[4.4]nonane |
| Standard InChI | InChI=1S/C5H10N2O2/c1-2-6-3-5(1)8-4-7-9-5/h6-7H,1-4H2 |
| Standard InChI Key | MAVAASSAIORSCF-UHFFFAOYSA-N |
| SMILES | C1CNCC12OCNO2 |
Introduction
1,4-Dioxa-2,7-diazaspiro[4.4]nonane is a heterocyclic organic compound characterized by its unique spiro structure, which incorporates both oxygen and nitrogen atoms within its ring system. This compound belongs to the class of spiro compounds, known for their bridging structure, and is classified as a heterocyclic organic compound due to the presence of different atoms (oxygen and nitrogen) in the ring .
Synthesis Methods
The synthesis of 1,4-Dioxa-2,7-diazaspiro[4.4]nonane typically involves reactions of specific precursors such as dihydric spirodilactam and epihalohydrin. The synthesis has been optimized for industrial applications to ensure high yield and purity. Continuous flow reactors are suggested to enhance production efficiency in industrial settings by allowing precise control over reaction conditions like temperature, pressure, and reagent concentrations.
Potential Applications
1,4-Dioxa-2,7-diazaspiro[4.4]nonane has potential applications in various fields, including medicinal chemistry and materials science. Its unique structural features make it valuable across multiple disciplines, highlighting its versatility in research and application contexts. The compound can interact with specific molecular targets within biological systems, modulating their activity and influencing various biological pathways. These interactions suggest potential applications in antimicrobial and anticancer therapies, although the precise mechanisms are still under investigation.
Chemical Reactions and Derivatives
1,4-Dioxa-2,7-diazaspiro[4.4]nonane participates in various chemical reactions, with outcomes depending significantly on the choice of reagents and reaction conditions. For instance, oxidation may lead to various oxide products, while reduction typically yields amine derivatives. These reactions highlight the compound's reactivity and potential for forming diverse derivatives with different biological activities.
Data Table: Potential Biological Activities
| Activity | Description |
|---|---|
| Antimicrobial Activity | Potential interaction with enzymes or receptors |
| Anticancer Activity | Modulation of biological pathways |
| Other Activities | Under investigation |
Given the current state of research, there is a need for more comprehensive studies on the biological activities and synthesis optimization of 1,4-Dioxa-2,7-diazaspiro[4.4]nonane to fully explore its potential applications.
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